molecular formula C11H9FN2 B11742002 4-(4-Fluorophenyl)pyridin-2-amine

4-(4-Fluorophenyl)pyridin-2-amine

Cat. No.: B11742002
M. Wt: 188.20 g/mol
InChI Key: OHVLULJAKHTIKT-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)pyridin-2-amine (CAS 503536-73-0) is a high-value chemical building block with significant applications in medicinal chemistry and drug discovery research . This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents and is noted for its potential to interact with diverse biological targets . Scientific studies highlight its promising biological activity, particularly as a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4), which may provide therapeutic benefits in inflammatory conditions such as rheumatoid arthritis . Research also indicates potential antitumor properties, with derivatives demonstrating significant inhibition of cancer cell proliferation by inducing apoptosis through the caspase pathway . The compound can be efficiently synthesized via robust methods like the Suzuki-Miyaura cross-coupling reaction, which couples 2-aminopyridine derivatives with 4-fluorophenylboronic acid using a palladium catalyst to construct the core biaryl system . Available for research and development purposes only. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C11H9FN2

Molecular Weight

188.20 g/mol

IUPAC Name

4-(4-fluorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9FN2/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H,(H2,13,14)

InChI Key

OHVLULJAKHTIKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)N)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling with Fluorophenyl Boronic Acids

The Suzuki-Miyaura reaction is widely employed to construct biaryl systems. In one protocol, 2-aminopyridine derivatives are coupled with 4-fluorophenylboronic acid using palladium catalysts. For example, a mixture of 2-amino-4-bromopyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in dioxane/water (4:1) at 80°C for 12 hours yielded 4-(4-fluorophenyl)pyridin-2-amine in 78% yield after column chromatography. Key advantages include mild conditions and compatibility with sensitive functional groups.

Buchwald-Hartwig Amination for Direct Functionalization

Buchwald-Hartwig amination enables direct installation of aryl groups onto pyridine cores. A patented method describes the reaction of 4-chloropyridin-2-amine with 4-fluoroaniline using Pd₂(dba)₃ (2.5 mol%), XantPhos (5 mol%), and Cs₂CO₃ in toluene at 110°C. After 24 hours, the product was isolated in 65% yield with >95% purity. This method avoids pre-functionalized boronic acids but requires rigorous exclusion of moisture.

Copper-Mediated Aryl Amination Strategies

Ullmann-Type Coupling with Aryl Halides

Copper catalysts offer cost-effective alternatives to palladium. A reported procedure involves heating 4-iodopyridin-2-amine (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), CuI (10 mol%), and trans-N,N′-dimethylcyclohexane-1,2-diamine (20 mol%) in DMSO at 120°C for 48 hours, achieving a 52% yield. While economical, prolonged reaction times and moderate yields limit industrial applicability.

Chan-Lam Coupling under Oxidative Conditions

Chan-Lam coupling utilizes boronic acids and copper(II) acetate. A mixture of 2-aminopyridine (1.0 eq), 4-fluorophenylboronic acid (1.5 eq), Cu(OAc)₂ (20 mol%), and pyridine (2.0 eq) in dichloroethane at 60°C for 8 hours provided the target compound in 68% yield. Molecular sieves were critical for absorbing generated water, enhancing conversion rates.

Multi-Component Condensation Approaches

Groebke-Blackburn-Bienaymé Reaction

A three-component reaction of 2-aminopyridine, 4-fluorobenzaldehyde, and tert-butyl isocyanide in methanol with TosOH (20 mol%) at 70°C for 12 hours produced this compound in 43% yield. Although step-efficient, the method suffers from competing side reactions, necessitating careful stoichiometric control.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates synthesis. A mixture of 2-cyano-4-fluorophenylacetylene and ammonium acetate in DMF was heated at 150°C for 30 minutes under microwave conditions, yielding 34% of the product. While rapid, scalability remains challenging due to specialized equipment requirements.

Comparative Analysis of Methodologies

Method Catalyst Temp (°C) Time (h) Yield (%) Purity (%)
Suzuki-MiyauraPd(PPh₃)₄801278>99
Buchwald-HartwigPd₂(dba)₃/XantPhos110246595
UllmannCuI120485290
Chan-LamCu(OAc)₂6086892
Groebke-BlackburnTosOH70124385

Palladium-catalyzed methods dominate in yield and purity but incur higher costs due to precious metal catalysts. Copper-mediated routes balance cost and efficiency, whereas multi-component reactions prioritize step economy over yield.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

4-(4-Fluorophenyl)pyridin-2-amine serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its structural features enable it to interact with various biological targets, making it valuable in the development of drugs for treating a range of diseases.

Antitumor Activity

Research has highlighted the compound's potential as an antitumor agent. A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation. The mechanism involved apoptosis induction through caspase pathway activation, indicating its potential role in cancer therapy.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly as a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and phosphodiesterase 4 (PDE4). Such dual inhibition may provide therapeutic benefits in conditions related to inflammation, such as rheumatoid arthritis and other autoimmune diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the modification of existing pyridine derivatives. The following table summarizes some synthetic routes and their respective yields:

Synthesis Method Yield (%) Notes
Palladium-catalyzed coupling85%Efficient for large-scale synthesis
Nitration and reduction70%Involves multiple steps, less efficient
Direct fluorination90%High yield but requires specialized conditions

Case Study on Antitumor Effects

A specific derivative of this compound was tested against A431 vulvar epidermal carcinoma cells. The results indicated a strong inhibitory effect on cell growth, with an IC50 value significantly lower than control compounds, suggesting high efficacy as an anticancer agent.

Case Study on Antimicrobial Activity

Another study evaluated the antimicrobial properties of the compound against various bacterial strains. It showed notable activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics, which are critical for therapeutic applications. Initial toxicological assessments indicate minimal toxicity at therapeutic doses; however, comprehensive studies are necessary to establish its safety profile fully .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards the target, while the pyridine ring contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications on the Imidazole/Pyridine Core

Table 1: Key Structural Derivatives and Their Properties
Compound Name Structural Modifications Biological Target/Activity Key Findings References
ML3403 Methylthio group, phenylethylamine substituent p38 MAPK inhibitor Rapid oxidation to sulfoxide (active metabolite); CYP3A4-mediated metabolism
4-(4-Fluorophenyl)-N-(4-morpholinophenyl)pyridin-2-amine (Compound 5) Morpholinophenyl group Kinase inhibition (CK1δ, p38α) Improved selectivity due to morpholine’s electron-rich nature
N-(2-Ethoxyphenyl)-4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-amine (10c) Ethoxyphenyl substituent Protein kinase CK inhibition 52% synthetic yield; dark red crystals; altered solubility
N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1b) Oxadiazole ring replacement Antibacterial agent MIC: 4–8 µg/mL (gram-positive bacteria)
4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (24) Pyrimidine core, morpholinophenyl group Not explicitly stated (structural analog) Spectral data confirms aromatic interactions; IR: 3434 cm⁻¹ (NH₂)

Metabolic Stability and Pharmacokinetics

  • ML3403 : Undergoes rapid sulfoxidation to ML3603 (active metabolite) in hepatic microsomes. Gender-specific pharmacokinetics observed in rats, with higher systemic exposure in females .
  • Methylthio vs. Sulfone/Sulfoxide Derivatives : Replacement of the methylthio group with sulfone (e.g., M-sulfone) reduces metabolic lability but may decrease potency. Sulfoxide derivatives (e.g., ML3603) retain activity while improving stability .
  • Impact of Amine Substituents: Bulky groups like phenylethylamine (ML3403) prolong half-life but increase CYP450-mediated oxidation. Smaller substituents (e.g., morpholinophenyl in Compound 5) reduce metabolic clearance .

Structural-Activity Relationship (SAR) Insights

  • Fluorophenyl Group : Essential for target binding; removal reduces potency by >50% in kinase assays .
  • Sulfur Modifications : Methylthio → sulfoxide oxidation enhances metabolic stability without compromising activity .
  • Amine Substituents: Aryl groups (e.g., morpholinophenyl) improve solubility and selectivity, while alkyl chains (e.g., phenylethyl) enhance lipophilicity and CNS penetration .

Biological Activity

4-(4-Fluorophenyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

  • Chemical Formula : C11H10FN
  • Molecular Weight : 189.20 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its role as a dual inhibitor of p38 MAPK and phosphodiesterase 4 (PDE4), which are crucial in inflammatory pathways.

Inhibition Studies

The compound's inhibition profile against different kinases has been extensively documented:

Kinase Inhibition (%)
p38α MAPK85
PDE478
JNK376
CK1δ94

These results suggest that the compound may effectively modulate inflammatory responses by inhibiting key signaling pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound significantly reduces the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) from stimulated human whole blood samples. These findings are critical as they highlight the compound's potential in treating conditions characterized by excessive inflammation.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. For instance, it has shown promise in enhancing cognitive function through inhibition of acetylcholinesterase (AChE), which is involved in Alzheimer's disease pathology:

Compound AChE Inhibition (%) at 50 µM
This compound65
Donepezil75

This data suggests that the compound could be a viable candidate for further development as an anti-Alzheimer agent.

Case Studies

  • Clinical Trials for Inflammatory Diseases
    • A phase I clinical trial evaluated the pharmacokinetics and safety profile of this compound in healthy volunteers. Results indicated a favorable safety profile with significant reductions in TNFα levels post-administration.
  • Animal Models for Neurodegeneration
    • In a rodent model of Alzheimer's disease, administration of the compound resulted in improved memory retention and reduced amyloid plaque formation. Behavioral tests indicated enhanced cognitive performance compared to control groups.

Q & A

Q. Basic Research Focus

  • NMR : ¹H and ¹³C NMR spectra in deuterated solvents (e.g., DMSO-d₆) resolve aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 2.5–5.0 ppm). Coupling patterns distinguish para-substituted fluorophenyl groups .
  • HR-QTOF-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 213.083) and fragmentation pathways, aiding purity assessment .
  • X-ray Crystallography : For structural confirmation, SHELX software refines crystallographic data, resolving bond angles and torsional strain .

How can structural ambiguities in fluorophenyl-pyridine derivatives be resolved using crystallographic methods?

Advanced Research Focus
Regioisomeric byproducts (e.g., pyrido[2,3-b]pyrazine vs. pyrido[3,2-b]pyrazine) are common in imidazole-pyridine syntheses. To resolve ambiguities:

X-ray Diffraction : Single-crystal analysis determines substituent positions (e.g., fluorophenyl orientation) and hydrogen-bonding networks .

SHELX Refinement : The software optimizes crystallographic models, leveraging intensity data to resolve disorder or twinning .

Chromatography : Flash chromatography (silica gel, ethyl acetate/petroleum ether) separates isomers pre-crystallization .

What experimental designs are effective for evaluating the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Kinase Inhibition : Competitive binding assays (e.g., p38 MAP kinase) using fluorescence polarization or SPR .
  • Control Strategies : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and vehicle controls (DMSO) to validate specificity.

How should researchers address contradictions in reported biological activity data for fluorinated pyrimidines?

Data Contradiction Analysis
Discrepancies often arise from:

  • Substituent Effects : Minor structural changes (e.g., methoxy vs. trifluoromethyl groups) drastically alter bioactivity. Compare analogues systematically .
  • Assay Conditions : Variations in pH, serum content, or incubation time impact results. Standardize protocols across studies .
  • Metabolic Stability : Fluorine’s electronegativity may enhance metabolic resistance, but in vitro models (e.g., microsomal assays) are needed to confirm .

What strategies enable structure-activity relationship (SAR) studies for this compound derivatives?

Q. Advanced Methodological Approach

Analog Synthesis : Introduce substituents (e.g., methyl, morpholino) at the pyridine 4- or 6-position to probe steric/electronic effects .

Computational Modeling : DFT calculations predict binding affinities to targets like p38 MAP kinase .

Bioisosteric Replacement : Swap fluorine with chloro or methoxy groups to assess halogen bonding contributions .

How can researchers mitigate challenges in isolating regioisomers during synthesis?

Q. Advanced Technical Consideration

  • Chromatographic Separation : Use gradient elution (e.g., DCM/EtOH 95:5 → 90:10) to resolve regioisomers .
  • Crystallization Screening : Vary solvent polarity (ethanol vs. acetonitrile) to exploit solubility differences .
  • Reaction Optimization : Adjust stoichiometry of guanidine nitrate to minimize byproduct formation .

What methodologies improve solubility and formulation of this compound for in vitro studies?

Q. Applied Research Focus

  • Co-solvent Systems : Use DMSO/PEG-400 blends for aqueous solubility enhancement .
  • Salt Formation : React with HCl or citrate to form stable salts.
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve bioavailability .

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